Predicted Lipophilicity (cLogP) as a Surrogate for Membrane Permeability: 3-Pyridyl vs. 2-Pyridyl and Phenyl Analogs
The calculated partition coefficient (cLogP) provides a first-order estimate of passive membrane permeability and solubility. For compounds with identical molecular weight (203.2 g/mol) and hydrogen-bond donor/acceptor counts, the 3-pyridyl isomer exhibits a cLogP that is 0.3–0.5 log units lower than the phenyl analog and 0.1–0.3 log units higher than the 2-pyridyl isomer due to differences in heteroatom placement and electronic distribution [1]. This places the 3-pyridyl derivative closer to the optimal CNS drug-likeness range (cLogP 1–3) than either comparator, making it a more favorable starting point for lead optimization of centrally active agents.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Calculated logP = 1.1 ± 0.3 (ALOGPS consensus) |
| Comparator Or Baseline | 2-(5-Phenyl-1H-1,2,4-triazol-3-yl)acetamide (cLogP = 1.5); 2-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide (cLogP = 0.8) |
| Quantified Difference | ΔcLogP = -0.4 vs. phenyl analog; +0.3 vs. 2-pyridyl isomer |
| Conditions | In silico prediction using ALOGPS 2.1; valid for neutral species in octanol/water partition. |
Why This Matters
The 3-pyridyl substitution offers a balanced lipophilicity profile that reduces the risk of poor aqueous solubility associated with the phenyl analog while avoiding excessive polarity that could limit blood-brain barrier penetration.
- [1] Tetko, I. V.; et al. (2005). "Virtual Computational Chemistry Laboratory – Design and Description." J. Comput. Aided Mol. Des., 19(6), 453-463. (ALOGPS 2.1 predictions). View Source
